BenchChemオンラインストアへようこそ!

7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Medicinal Chemistry Serotonin Receptor Ligands Structure-Activity Relationship (SAR)

Procure CAS 377065-11-7, a synthetic purine-2,6-dione uniquely combining 7-benzyl and 8-sec-butylamino substitutions for CNS polypharmacology research. Unlike interchangeable analogs, this scaffold is essential for 5-HT1A/2A/7 receptor modulation studies. Ideal as an SAR starting point due to its favorable clogP (0.66) and lower molecular weight, or as an analytical reference standard. Verify structural identity to avoid activity loss from analog substitution.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 377065-11-7
Cat. No. B2683446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
CAS377065-11-7
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCCC(C)NC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C18H23N5O2/c1-5-12(2)19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H,19,20)
InChIKeyKPDCUCZCPNTJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: Structural and Pharmacological Class Baseline for Procurement


7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 377065-11-7) is a synthetic small molecule belonging to the purine-2,6-dione (xanthine) class . It is characterized by a 7-benzyl substitution and an 8-sec-butylamino moiety on the xanthine core, distinguishing it from other 7,8-disubstituted analogs. The compound has a molecular formula of C18H23N5O2 and a molecular weight of 341.42 g/mol . Its structural scaffold is associated with potential polypharmacology, including modulation of serotonin receptors [1] and adenosine receptors, which makes it a relevant candidate for CNS-focused drug discovery programs.

Why 7,8-Disubstituted Purine-2,6-diones Cannot Be Generically Substituted: The Case of 7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione


Within the purine-2,6-dione class, pharmacological activity is exquisitely sensitive to the nature and position of substituents. A structure-activity relationship (SAR) study by Pawłowski et al. demonstrated that modifications of the arylalkyl/allyl substituent at the 7-position of the purine-2,6-dione core can be used to design new 5-HT receptor ligands with distinct selectivity profiles [1]. Therefore, substituting a 7-benzyl derivative with a 7-allyl or 7-propynyl analog is likely to result in a complete loss of the desired activity profile. Furthermore, minor variations at the 8-position, such as replacing the sec-butylamino group of 7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 377065-11-7) with a cyclohexylamino or ethylamino group, can drastically alter receptor affinity, as seen in related series [1]. The specific combination of a 7-benzyl and 8-sec-butylamino substitution pattern is therefore not interchangeable with other in-class compounds and represents a distinct chemical entity for research procurement.

Quantitative Differentiation Guide for 7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione Against Closest Analogs


Structural Differentiation: 7-Benzyl vs. 7-(4-Fluorobenzyl) and 7-(3-Methylbenzyl) Analogs

The target compound (CAS 377065-11-7) features an unsubstituted 7-benzyl group, which is a key pharmacophoric element differentiating it from its closest commercially available analogs. The 4-fluoro-benzyl analog (CAS 333752-50-4) introduces an electron-withdrawing group that can alter pi-stacking interactions with aromatic receptor residues and change metabolic stability . The 3-methyl-benzyl analog (CHEMBL1599130, CAS 378203-58-8) introduces a steric and lipophilic modification that can impact binding pocket compatibility [1]. The unsubstituted benzyl group provides a unique balance of lipophilicity and steric bulk that is not achievable with these substituted analogs. This structural difference directly impacts the compound's utility as a tool molecule or lead compound in SAR studies.

Medicinal Chemistry Serotonin Receptor Ligands Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Molecular Weight and Predicted logP

The target compound has a molecular weight of 341.42 g/mol and a predicted clogP of 0.66 . This contrasts with the 4-fluoro-benzyl analog (MW 359.40, predicted higher lipophilicity due to fluorine substitution) and the 3-methyl-benzyl analog (MW 355.44, also more lipophilic) [REFS-1, REFS-2]. The lower lipophilicity of the target compound suggests it may have superior aqueous solubility and a different blood-brain barrier penetration profile compared to these halogenated and methylated analogs, which could be advantageous for certain CNS-targeting studies were solubility is a limiting factor. These physicochemical differences are critical for in vitro assay development and can influence experimental outcomes.

Physicochemical Profiling ADME Prediction Chemical Procurement

Class-Level Pharmacological Differentiation: Potential Serotonergic Activity Profile

While direct affinity data for the target compound (CAS 377065-11-7) at serotonin receptors is not publicly available, class-level evidence from Pawłowski et al. provides strong inference for its differentiation. The study showed that 7-benzyl-8-aminoalkyl derivatives of purine-2,6-dione exhibit mixed 5-HT1A/5-HT2A/5-HT7 receptor affinity, which is associated with antidepressant-like and anxiolytic-like activity in vivo [1]. Within this series, the specific combination of a 7-benzyl and an 8-sec-butylamino group is predicted to produce a unique affinity fingerprint compared to analogs with different N7 or N8 substituents. Compounds in this class with mixed 5-HT1A/5-HT2A/5-HT7 profiles have been shown to be advantageous over selective 5-HT1A/5-HT7 agents for displaying both antidepressant and anxiolytic effects [1]. This suggests the target compound may serve as a valuable tool for probing the role of combined 5-HT receptor modulation in neuropsychiatric models.

Serotonin Receptor Pharmacology 5-HT1A/5-HT2A/5-HT7 Ligands CNS Drug Discovery

Supplier Availability and Purity Comparison for Procurement Decisions

Procurement of this compound is primarily through specialty chemical suppliers offering it for non-human research purposes only . In contrast, the 4-fluoro-benzyl analog (CAS 333752-50-4) is listed in the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, but is sold 'as-is' without analytical data or purity guarantees . The bromo-benzyl analog (CAS 476480-98-5) is available from some vendors at 98% purity . This differentiation in supplier quality systems and available batch-specific analytical data is a key practical consideration for researchers needing reliable, reproducible results. The target compound's availability from vendors who may provide full characterization (NMR, HPLC) can be a significant advantage over these 'as-is' alternatives.

Chemical Sourcing Research Chemical Procurement Compound Library

Optimal Application Scenarios for 7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione Based on Evidence


Tool Compound for Serotonergic System Research

Based on class-level evidence from the Pawłowski et al. (2013) study, this compound is best deployed as a tool molecule for investigating the role of mixed 5-HT1A/5-HT2A/5-HT7 receptor modulation in in vitro and in vivo models of anxiety and depression [1]. Its predicted polypharmacological profile makes it suitable for studies aiming to understand the therapeutic potential of combined serotonin receptor targeting, an approach that has shown advantages over single-receptor agents in preclinical behavioral models.

Medicinal Chemistry SAR Probe for 7,8-Disubstituted Xanthines

The compound serves as an ideal starting point for SAR studies focusing on the 7-benzyl and 8-amino substituents of the purine-2,6-dione core. Its lower molecular weight and predicted lower lipophilicity (clogP 0.66) compared to its 4-fluoro and 3-methyl-benzyl analogs provide a favorable baseline for chemical modifications aimed at optimizing ADME properties without immediately encountering solubility or permeability issues.

Reference Standard for Analytical Method Development

Given its distinct chemical structure and the availability of characterization data from multiple suppliers, this compound can function as a reliable reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods intended for quantifying related purine-2,6-dione derivatives in biological matrices or chemical mixtures. Its use as a standard ensures method accuracy for compounds within this chemical space.

Quote Request

Request a Quote for 7-Benzyl-8-sec-butylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.